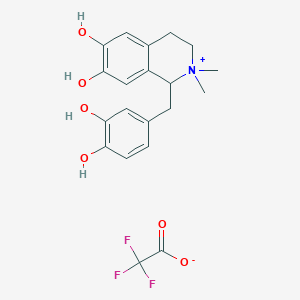![molecular formula C14H18N2O2 B15239993 Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BenzylN-{5-azaspiro[24]heptan-7-yl}carbamate is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a spiro[24]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate typically involves the reaction of 5-benzyl-5-azaspiro[2.4]heptan-7-amine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate .
Chemical Reactions Analysis
Types of Reactions
BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine in dichloromethane.
Major Products Formed
Oxidation: BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate oxides.
Reduction: BenzylN-{5-azaspiro[2.4]heptan-7-yl}amines.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. The compound may act as an inhibitor or activator, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)- (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate: A closely related compound with a similar spirocyclic structure but different substituents.
®-3-(7-(methyl (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1-selective inhibitor with a spirocyclic core.
Uniqueness
BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate stands out due to its specific benzyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and biochemical probes.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-15-10-14(12)6-7-14/h1-5,12,15H,6-10H2,(H,16,17) |
InChI Key |
JFSOWYUXXPZZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC2NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


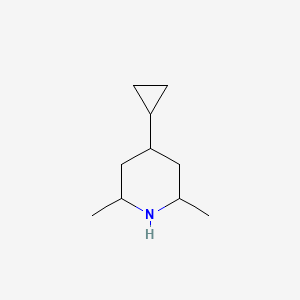
![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
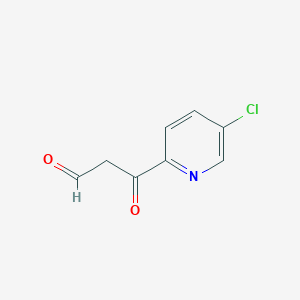
amine](/img/structure/B15239924.png)
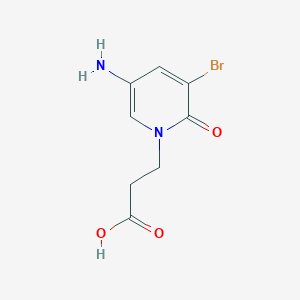
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
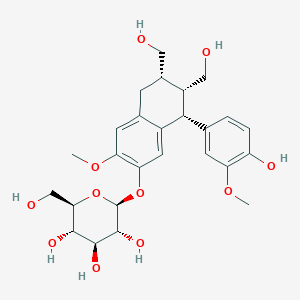
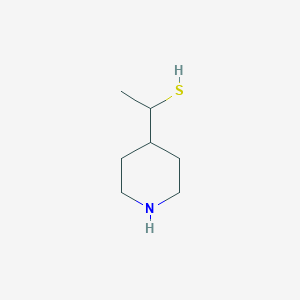
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
